molecular formula C21H24N2O4 B10998653 methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate

methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate

Cat. No.: B10998653
M. Wt: 368.4 g/mol
InChI Key: BZUYLMYGXULSFD-OYKVQYDMSA-N
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Description

Methyl (2S)-3-phenyl-2-{[(2-phenylmorpholino)carbonyl]amino}propanoate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in the production of fragrances and flavorings. This particular compound is notable for its intricate structure, which includes a phenyl group, a morpholino group, and a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-3-phenyl-2-{[(2-phenylmorpholino)carbonyl]amino}propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-phenyl-2-{[(2-phenylmorpholino)carbonyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

Methyl (2S)-3-phenyl-2-{[(2-phenylmorpholino)carbonyl]amino}propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl (2S)-3-phenyl-2-{[(2-phenylmorpholino)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate
  • Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate

Uniqueness

Methyl (2S)-3-phenyl-2-{[(2-phenylmorpholino)carbonyl]amino}propanoate is unique due to its combination of a phenyl group, a morpholino group, and a propanoate ester. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

methyl (2S)-3-phenyl-2-[(2-phenylmorpholine-4-carbonyl)amino]propanoate

InChI

InChI=1S/C21H24N2O4/c1-26-20(24)18(14-16-8-4-2-5-9-16)22-21(25)23-12-13-27-19(15-23)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H,22,25)/t18-,19?/m0/s1

InChI Key

BZUYLMYGXULSFD-OYKVQYDMSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCOC(C2)C3=CC=CC=C3

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCOC(C2)C3=CC=CC=C3

Origin of Product

United States

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